molecular formula C24H17N3OS B12603991 N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-70-1

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

Katalognummer: B12603991
CAS-Nummer: 918648-70-1
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: BWMQJZULSKVMMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde derivatives to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then further reacted with benzoyl chloride to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to cell death in cancer cells. The compound’s ability to bind to DNA and proteins also contributes to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its interaction with key regulatory proteins is a critical aspect of its mechanism.

Vergleich Mit ähnlichen Verbindungen

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.

Eigenschaften

CAS-Nummer

918648-70-1

Molekularformel

C24H17N3OS

Molekulargewicht

395.5 g/mol

IUPAC-Name

N-(3,6-diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

InChI

InChI=1S/C24H17N3OS/c28-23(19-14-8-3-9-15-19)26-22-21(18-12-6-2-7-13-18)25-24-27(22)20(16-29-24)17-10-4-1-5-11-17/h1-16H,(H,26,28)

InChI-Schlüssel

BWMQJZULSKVMMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=C(N23)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.